

Butyl chloroformate chemical properties and reactivity

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Compound of Interest

Compound Name: *Butyl chloroformate*

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **Butyl Chloroformate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate (also known as n-butyl chlorocarbonate) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the butoxycarbonyl (Boc) protecting group and for the activation of carboxylic acids in the formation of amides and esters. Its high reactivity stems from the electrophilic carbonyl carbon, making it a key intermediate in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols.

Chemical and Physical Properties

Butyl chloroformate is a colorless liquid with a pungent odor.^{[1][2]} It is a flammable and corrosive substance that is sensitive to moisture.^{[3][4]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ ClO ₂	[3]
Molecular Weight	136.58 g/mol	[2]
CAS Number	592-34-7	[5]
Appearance	Colorless liquid	[1]
Boiling Point	142 °C (lit.)	[1]
Melting Point	< -70 °C / -94 °F	[3][6]
Density	1.074 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.412 (lit.)	[1]
Flash Point	39 °C / 102.2 °F	[3]
Vapor Pressure	2.42 psi (20 °C)	
Solubility	Decomposes in water. Soluble in common organic solvents.	[1][7]

Stability and Hazardous Reactivity

Stability: **Butyl chloroformate** is stable under normal storage conditions, typically in a refrigerator under a nitrogen atmosphere to prevent contact with moisture.[5] It is highly sensitive to moisture and will decompose in the presence of water or moist air.[3][5]

Hazardous Reactivity:

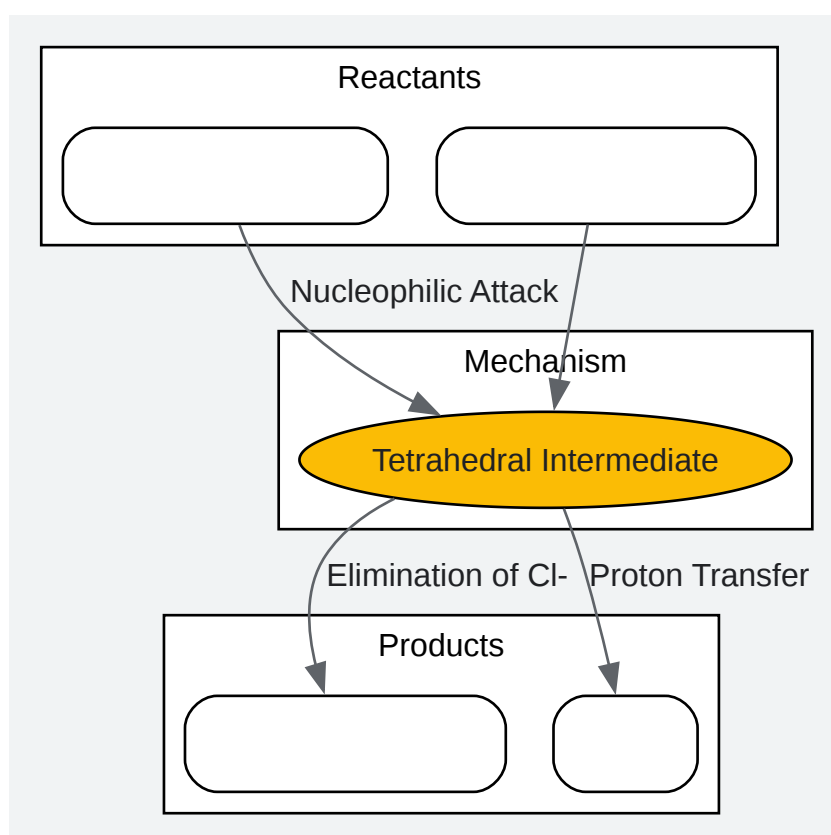
- **With Water:** It decomposes exothermically in water to produce butanol, hydrochloric acid (HCl), and carbon dioxide.[1][4][8] The reaction can be vigorous if the water is hot.[9]
- **With Bases and Amines:** Reacts readily with strong bases and amines.[1][5]
- **With Oxidizing and Reducing Agents:** It is incompatible with strong oxidizing agents and strong reducing agents.[5]
- **With Alcohols:** Reacts with alcohols.[1][4]

- With Ethers: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace metal salts.[1][4]

Hazardous Decomposition Products: Upon thermal decomposition or combustion, it can release irritating and toxic gases such as hydrogen chloride and phosgene.[2][4][9]

Core Reactivity and Reaction Mechanisms

The reactivity of **butyl chloroformate** is centered around the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The general mechanism is a bimolecular nucleophilic addition-elimination.



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Caption: General mechanism of **butyl chloroformate** with a nucleophile.

Hydrolysis

In the presence of water, **butyl chloroformate** undergoes hydrolysis to form butanol, hydrochloric acid, and carbon dioxide.[8] This reaction is typically undesirable and highlights

the need for anhydrous reaction conditions when using this reagent.

Alcoholysis: Synthesis of Carbonates

Butyl chloroformate reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form mixed butyl carbonates.^{[7][10]} This reaction is a common method for synthesizing unsymmetrical carbonates.^[11]

Aminolysis: Synthesis of Carbamates

The reaction of **butyl chloroformate** with primary or secondary amines yields N-butylcarbamates.^[7] This is a widely used method for introducing a butoxycarbonyl protecting group onto an amine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.^{[12][13]}

Reaction with Grignard Reagents

While direct reaction with Grignard reagents can be complex, chloroformates can react with organocopper reagents, which are derived from Grignard reagents, to produce esters in good yields.^{[14][15]} This provides a versatile method for ester synthesis.

Experimental Protocols

General Protocol for Carbamate Synthesis from an Amine

This protocol describes a general procedure for the N-butoxycarbonylation of a primary or secondary amine.

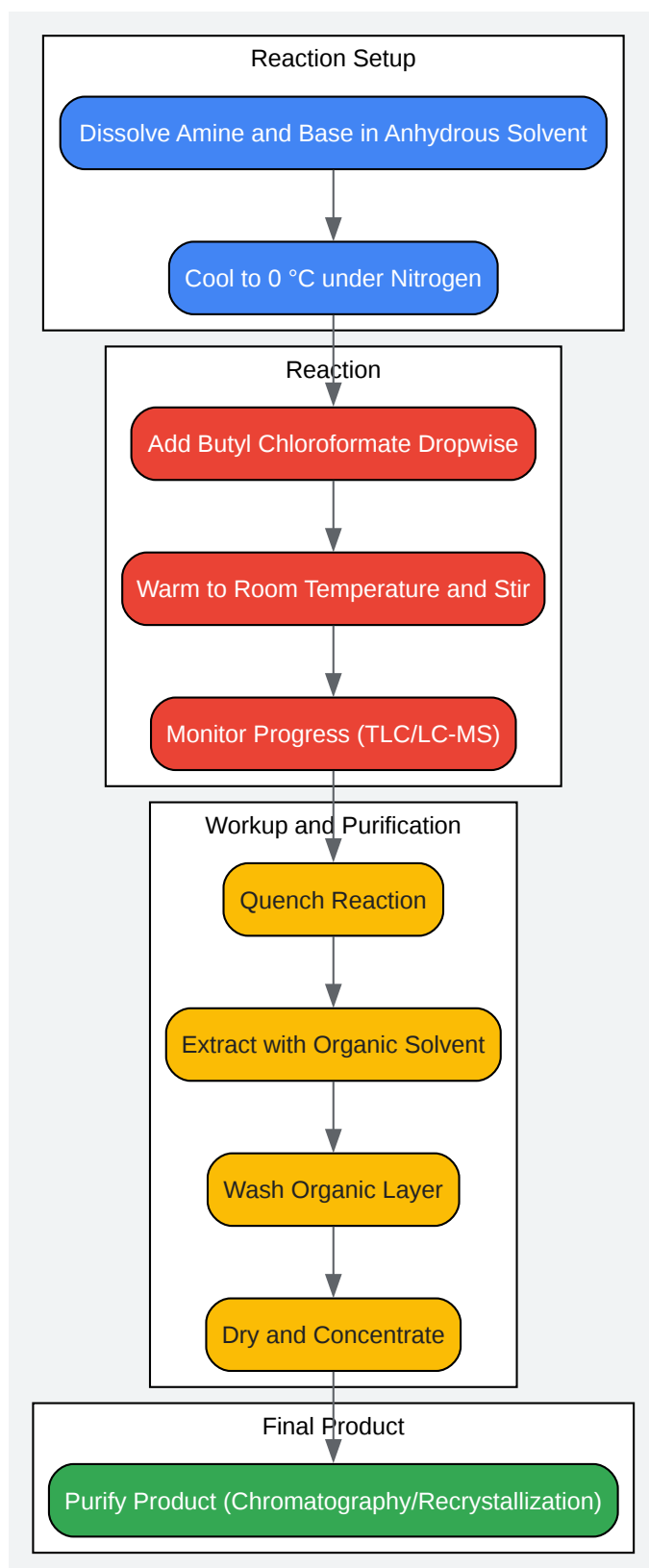
Materials and Equipment:

- Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Addition funnel.
- Ice bath.
- Standard laboratory glassware for workup and purification.

- **Butyl chloroformate.**
- Amine substrate.
- Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
- Base (e.g., triethylamine, pyridine).

Procedure:

- Dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent in the round-bottom flask.
- Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
- Add **butyl chloroformate** (1.1 equiv.) dropwise to the stirred solution via the addition funnel, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress using a suitable analytical method (e.g., TLC, LC-MS).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography or recrystallization as needed.



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Caption: Experimental workflow for carbamate synthesis.

General Protocol for Mixed Carbonate Synthesis from an Alcohol

This protocol outlines a general procedure for the synthesis of a mixed butyl carbonate from an alcohol.

Materials and Equipment:

- Round-bottom flask with a magnetic stirrer and nitrogen inlet.
- Addition funnel.
- Ice bath.
- Standard laboratory glassware.
- **Butyl chloroformate**.
- Alcohol substrate.
- Anhydrous solvent (e.g., DCM, THF).
- Base (e.g., pyridine).

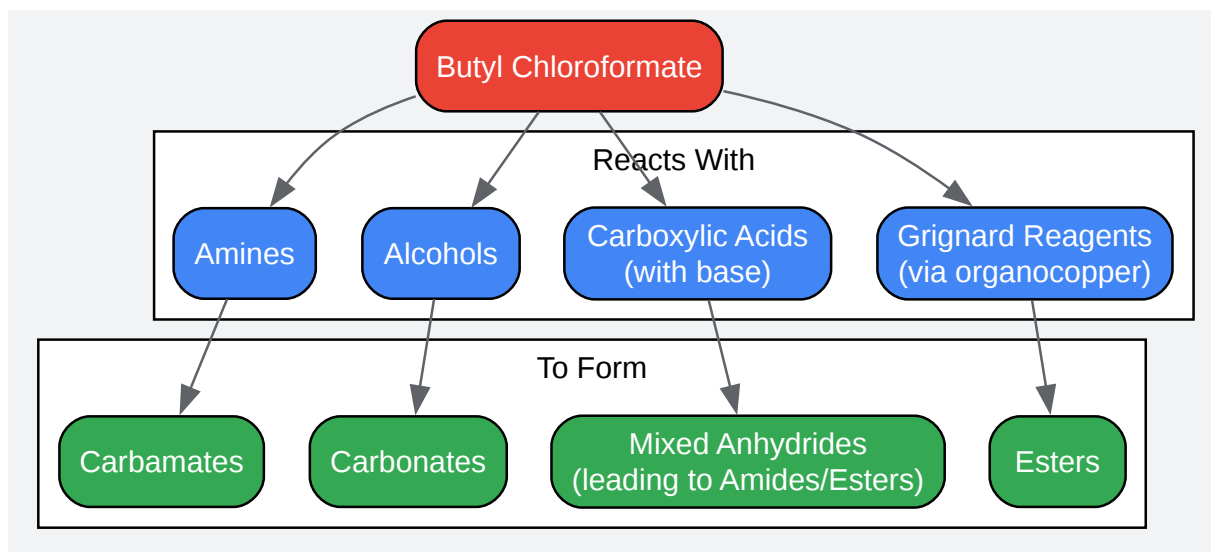
Procedure:

- Dissolve the alcohol (1.0 equiv.) and pyridine (1.2 equiv.) in the anhydrous solvent in the reaction flask.
- Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
- Add **butyl chloroformate** (1.1 equiv.) dropwise to the stirred solution.
- Allow the reaction to stir at room temperature for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, quench the reaction with water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carbonate.
- Purify by column chromatography if necessary.

Applications in Drug Development and Research

- **Protecting Group Chemistry:** **Butyl chloroformate** is used to introduce the butoxycarbonyl (Boc) group to protect amines, a common strategy in peptide synthesis and multi-step organic synthesis.
- **Synthesis of Carbamates and Carbonates:** It serves as a key reagent in the synthesis of various carbamates and carbonates, which are structural motifs in many biologically active molecules and prodrugs.^[16]
- **Derivatization Reagent:** It is employed as a derivatization reagent in analytical chemistry, for example, in the determination of certain compounds in plasma by LC-MS.
- **Synthesis of Amides:** Through the formation of a mixed anhydride with a carboxylic acid, it facilitates the synthesis of amides, a fundamental reaction in medicinal chemistry.^[17]



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Caption: Reactivity summary of **butyl chloroformate**.

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